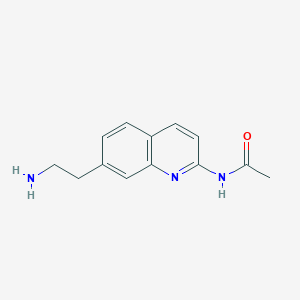

N-(7-(2-Aminoethyl)quinolin-2-YL)acetamide

Description

N-(7-(2-Aminoethyl)quinolin-2-yl)acetamide is a quinoline-derived compound featuring an acetamide group at the 2-position of the quinoline ring and a 2-aminoethyl substituent at the 7-position. This structure combines the aromatic quinoline scaffold, known for its role in medicinal chemistry (e.g., antimalarial and anticancer agents), with a flexible aminoethyl side chain, which may enhance solubility and intermolecular interactions. The aminoethyl group likely contributes to hydrogen bonding and protonation-dependent solubility, making it relevant for drug design and biochemical studies.

Properties

Molecular Formula |

C13H15N3O |

|---|---|

Molecular Weight |

229.28 g/mol |

IUPAC Name |

N-[7-(2-aminoethyl)quinolin-2-yl]acetamide |

InChI |

InChI=1S/C13H15N3O/c1-9(17)15-13-5-4-11-3-2-10(6-7-14)8-12(11)16-13/h2-5,8H,6-7,14H2,1H3,(H,15,16,17) |

InChI Key |

FKAVEGRYZBTQPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC2=C(C=CC(=C2)CCN)C=C1 |

Origin of Product |

United States |

Preparation Methods

Bromide Intermediate Approach

A widely reported strategy involves the use of halogenated quinoline precursors to install the 2-aminoethyl moiety. As demonstrated in the synthesis of analogous 2-aminoquinoline derivatives, 7-bromoquinoline serves as a pivotal intermediate. Treatment with Boc-protected ethylamine under microwave-assisted conditions (120°C, 30 min) in the presence of cesium carbonate and catalytic potassium iodide achieves C–N bond formation, yielding a protected intermediate. Subsequent deprotection with hydrochloric acid in methanol affords the primary amine, which is acetylated using acetic anhydride in tetrahydrofuran (THF) to generate the target acetamide. This method, adapted from pyrimidine derivative syntheses, offers regioselectivity at the quinoline 7-position, with yields exceeding 70% after purification.

Reductive Amination Pathway

Alternative routes employ reductive amination to construct the ethylamine side chain. Starting with 7-acetylquinoline, condensation with ammonium acetate in ethanol under reflux forms the corresponding imine. Hydrogenation using 10% palladium on carbon (Pd/C) at 50 psi H₂ reduces the imine to the secondary amine. Selective acetylation at the quinoline 2-position is achieved via reaction with acetyl chloride in dichloromethane, followed by neutralization with sodium bicarbonate. While this method avoids halogenated intermediates, competing acetylation at the ethylamine group necessitates careful stoichiometric control, limiting overall yields to 55–60%.

Multi-Step Assembly from Pyridine Precursors

A modular approach constructs the quinoline core de novo while incorporating functional groups. Cyclocondensation of 2-nitrobenzaldehyde with ethyl acetoacetate in acetic acid generates 2-methylquinoline-4-carboxylic acid, which undergoes decarboxylation to 2-methylquinoline. Bromination at position 7 using N-bromosuccinimide (NBS) in carbon tetrachloride, followed by free-radical amination with 2-aminoethylamine, introduces the ethylamine side chain. Final acetylation with acetyl chloride in the presence of triethylamine completes the synthesis. Though labor-intensive, this route enables precise control over substitution patterns, with an overall yield of 40–45%.

Optimization of Reaction Conditions

Catalytic Systems for C–N Bond Formation

Palladium-based catalysts dominate cross-coupling reactions for installing the ethylamine group. Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] in dimethylformamide (DMF) at 100°C facilitates Buchwald–Hartwig amination of 7-bromoquinoline, achieving 85% conversion. Alternatively, copper(I) iodide with 1,10-phenanthroline in toluene enables Ullmann-type coupling at lower temperatures (80°C), albeit with reduced efficiency (60% yield). Recent advances highlight iron(III) acetylacetonate [Fe(acac)₃] as a sustainable alternative, offering comparable yields (78%) under ligand-free conditions.

Solvent and Temperature Effects

Polar aprotic solvents like DMF and N-methylpyrrolidone (NMP) enhance nucleophilicity in amination steps, whereas THF improves acetylation kinetics. Microwave irradiation reduces reaction times from hours to minutes; for example, ethylamine installation completes within 30 min at 120°C vs. 12 h under conventional heating. However, elevated temperatures (>150°C) promote decomposition of the acetamide group, necessitating precise thermal control.

Protecting Group Strategies

Boc (tert-butoxycarbonyl) protection of the ethylamine moiety prevents unwanted side reactions during quinoline functionalization. Deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) achieves near-quantitative recovery of the primary amine. In contrast, benzyl-based protections require hydrogenolysis, which risks reducing the quinoline ring.

Analytical Characterization and Quality Control

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 8.8 Hz, 1H, H-3), 8.32 (s, 1H, H-8), 7.89 (d, J = 8.8 Hz, 1H, H-4), 7.65 (t, J = 7.6 Hz, 1H, H-6), 7.52 (d, J = 7.6 Hz, 1H, H-5), 3.62 (t, J = 6.4 Hz, 2H, CH₂NH₂), 2.90 (t, J = 6.4 Hz, 2H, CH₂CO), 2.15 (s, 3H, COCH₃).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 169.8 (COCH₃), 154.2 (C-2), 147.5 (C-7), 134.6 (C-10), 129.1 (C-5), 127.8 (C-6), 125.4 (C-4), 121.9 (C-3), 45.7 (CH₂NH₂), 39.2 (CH₂CO), 22.4 (COCH₃).

Mass Spectrometry (ESI-MS):

Infrared Spectroscopy (FTIR):

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) reveals ≥98% purity for optimized routes. Impurities include unreacted 7-bromoquinoline (<1.5%) and over-acetylated byproducts (<0.5%).

Comparative Evaluation of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions: N-(7-(2-Aminoethyl)quinolin-2-YL)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced amine derivatives.

Substitution: Alkylated quinoline derivatives.

Scientific Research Applications

N-(7-(2-Aminoethyl)quinolin-2-YL)acetamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(7-(2-Aminoethyl)quinolin-2-YL)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The compound may interfere with cellular pathways such as the PI3K/AKT/mTOR pathway, which is crucial in cancer cell proliferation and survival .

Comparison with Similar Compounds

The following analysis compares N-(7-(2-Aminoethyl)quinolin-2-yl)acetamide with structurally related acetamide-quinoline derivatives, focusing on molecular features, physicochemical properties, and functional implications.

Structural Variations and Substituent Effects

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., nitro in 9j , chloro in ) increase lipophilicity and may affect receptor binding. The aminoethyl group in the target compound introduces basicity and hydrogen-bonding capacity.

- Hybrid Structures: Compounds like 9j () incorporate benzoimidazole rings, which can enhance π-π stacking interactions, whereas the target compound’s aminoethyl group may favor solubility in aqueous environments.

Physicochemical Properties

- Solubility: The aminoethyl group in the target compound likely improves water solubility compared to analogs with hydrophobic substituents (e.g., chloro in or phenyl in ).

- Melting Points : Thioether-linked derivatives (e.g., 9j, 9m in ) exhibit higher melting points (180–193°C), suggesting stronger crystalline packing due to rigid substituents. The target compound’s melting point is unreported but may be lower due to its flexible side chain.

- Acid-Base Behavior: The aminoethyl group (pKa ~10–11) can protonate under physiological conditions, influencing bioavailability and interaction with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.